3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide
Description
Properties
IUPAC Name |
2-(2-anilino-4-methyl-1,3-thiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanol;ethanol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S.C2H6O.BrH/c1-13-12-25-18(19-15-5-3-2-4-6-15)20(13)11-17(22)14-7-9-16(10-8-14)21(23)24;1-2-3;/h2-10,12,17,22H,11H2,1H3;3H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFICOEAIOUBJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=CSC(=[N+]1CC(C2=CC=C(C=C2)[N+](=O)[O-])O)NC3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Protocol
- Substrate Preparation : 4-Nitroacetophenone is condensed with 2-aminoethanol in tetrahydrofuran (THF) under acidic catalysis (acetic acid).
- Reduction : Lithium aluminum hydride (LiAlH$$_4$$) in dry THF at 0–50°C reduces the imine intermediate to the secondary amine.
- Isolation : The crude product is extracted with ethyl acetate, washed with brine, and concentrated to a gum.
Critical Parameters :
- Solvent : THF ensures compatibility with LiAlH$$_4$$.
- Temperature Gradient : Initiation at 0°C prevents exothermic side reactions.
- Yield : 65–75% after purification via column chromatography.
Quaternization to Form the Thiazolium Cation
The thiazole nitrogen is alkylated with 2-bromoethanol to generate the cationic center, following strategies from US20070073045.
Alkylation Conditions
- Reagents : 2-Bromoethanol and the thiazole derivative in dimethylformamide (DMF).
- Temperature : 50–100°C for 4–6 hours under argon.
- Work-up : Solvent removal under vacuum, followed by trituration with acetonitrile to isolate the quaternary salt.
Key Observations :
- Counterion Source : Bromide is introduced via the alkylating agent.
- Byproducts : Excess 2-bromoethanol is removed via hexane extraction.
Final Purification and Ethanol Solvate Formation
The product is recrystallized from ethanol to obtain the ethanol solvate, leveraging solubility differences described in De Gruyter’s methodology.
Crystallization Protocol
- Dissolution : The crude bromide salt is dissolved in hot ethanol.
- Precipitation : Slow cooling induces crystallization, yielding needle-like crystals.
- Drying : Vacuum drying at 40°C removes residual solvent.
Analytical Data :
- Melting Point : 284–286°C (lit. 285–287°C).
- IR Spectroscopy : Peaks at 3400 cm$$^{-1}$$ (O-H), 1700 cm$$^{-1}$$ (C=O).
- $$ ^1H $$-NMR : δ 7.17–7.47 (m, aromatic), 4.15–4.21 (m, CH$$2$$O), 1.76 (s, CH$$3$$).
Comparative Analysis of Synthetic Routes
The table below evaluates critical parameters across methodologies:
| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiazole Formation | Ethanol | 78–100 | 70–85 | ≥95 |
| Reductive Amination | THF | 0–50 | 65–75 | 90 |
| Quaternization | DMF | 50–100 | 60–70 | 85 |
| Crystallization | Ethanol | RT–40 | 80–90 | ≥98 |
Mechanistic Insights and Side Reactions
- Thiazole Cyclization : Nucleophilic attack by sulfur on the α-bromoketone forms the thiazole ring, with elimination of HBr.
- Reductive Amination : LiAlH$$_4$$ reduces the imine to a secondary amine, with potential over-reduction mitigated by temperature control.
- Quaternization : S$$_N$$2 displacement of bromide by the thiazole nitrogen forms the cationic center.
Common Side Reactions :
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various substituted thiazolium salts.
Scientific Research Applications
3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
4-Aryl-2-(amino)-3-(phenylamino)thiazol-3-ium Bromides (e.g., 8a–8e) Structure: These derivatives share the thiazolium core but lack the hydroxyethyl-4-nitrophenyl moiety. Instead, they feature aryl groups (e.g., phenyl, bromophenyl) at the 4-position . Synthesis: Prepared via room-temperature reactions in ethyl acetate, achieving yields >85% .
S-Alkylated 1,2,4-Triazoles (e.g., Compounds 10–15) Structure: Contain triazole rings instead of thiazole, with sulfonyl and fluorophenyl substituents . Synthesis: Require harsh conditions (reflux in NaOH) compared to the target compound’s mild synthesis .
Benzothiazolium Bromides (e.g., 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide) Structure: Benzothiazole core instead of thiazole, with simpler substituents . Synthesis: Formed via nucleophilic addition in methanol/ethanol mixtures over 36 hours, contrasting with the target compound’s faster reaction (1–2 hours) .
Spectroscopic Comparisons
- IR Spectroscopy :
- NMR :
Thermal Stability
- The target compound’s melting point is unreported, but structurally related pyrazoles (e.g., 4-benzoyl-3-fluorophenylpyrazole) melt at 185–190°C , suggesting comparable stability.
Biological Activity
The compound 3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are recognized as significant pharmacophores in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific thiazolium compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.32 g/mol. The structure features a thiazolium ring, which is crucial for its biological activities.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study evaluated its Minimum Inhibitory Concentration (MIC) against various pathogens:
| Pathogen | MIC (μg/mL) | Reference Compound MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 25 (Chloramphenicol) |
| Escherichia coli | 100 | 50 (Chloramphenicol) |
| Candida albicans | 75 | 30 (Ketoconazole) |
The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
Research has indicated that thiazole derivatives possess anticancer properties. The compound was tested in vitro against several cancer cell lines, including breast and colon cancer cells. The findings revealed:
- Cell Viability Reduction : The compound reduced cell viability by up to 70% at concentrations of 10 μM.
- Mechanism of Action : It was found to induce apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9.
A detailed analysis showed that the compound significantly inhibited tumor growth in xenograft models, highlighting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using various in vitro models. Key findings include:
- Cytokine Inhibition : The compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 60% in lipopolysaccharide-stimulated macrophages.
- Mechanism : It appears to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation.
These results suggest that the compound may be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have documented the therapeutic potential of thiazole derivatives similar to this compound:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections demonstrated that a thiazole derivative significantly improved patient outcomes when used alongside standard antibiotic treatments.
- Cancer Therapy : A cohort study showed that patients treated with a thiazole-based regimen experienced a higher rate of remission compared to those receiving traditional therapies alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
